1,3-インダンジオン

概要

説明

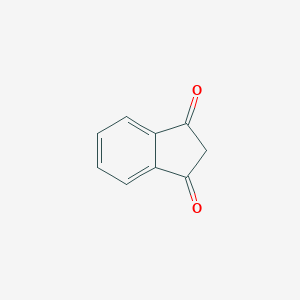

1,3-indandione is a member of the class of indanones that is indane in which the hydrogens at positions 2 and 4 have been replaced by oxo groups. It is a member of indanones, a beta-diketone and an aromatic ketone.

科学的研究の応用

バイオセンシング

1,3-インダンジオンは、バイオセンシングの分野で使用されます . 生物分子を検出するデバイスであるバイオセンサーの設計と開発において、汎用性の高い構成要素として役立ちます。

生物活性

この化合物は、生物活性にも応用されています . 生物活性分子の設計に使用され、新薬や治療法の開発に貢献しています .

バイオイメージング

1,3-インダンジオンは、バイオイメージングアプリケーションで使用されています . 生物構造やプロセスを可視化するために使用される化合物に組み込むことができます .

エレクトロニクス

エレクトロニクスの分野では、1,3-インダンジオンは、太陽電池アプリケーション向けの染料の設計における電子受容体として使用されます . より効率的かつ持続可能なエネルギーソリューションの開発に貢献しています .

光重合

1,3-インダンジオンは、光重合に使用されます . 光にさらされると重合プロセスを開始する化合物である光開始剤として使用されます .

光学センシングおよび非線形光学(NLO)アプリケーション

作用機序

Target of Action

1,3-Indandione, an organic compound with the molecular formula C6H4(CO)2CH2, is a β-diketone with indane as its structural nucleus . It is known to act as a nucleophile due to the carbon at the C-2 position being alpha to both carbonyls . This compound is related chemically to phenindione and anisindione, which are known to reduce the prothrombin activity of the blood .

Mode of Action

The mode of action of 1,3-Indandione involves its interaction with its targets, leading to various changes. As a solution in water, it is partially (~2%) enolized. The enolate anion exhibits significant delocalization, and the highest electron density is on the second carbon . This acid-base behavior explains many properties of the compound .

Biochemical Pathways

1,3-Indandione plays a key role in multicomponent reactions (MCRs) for the synthesis of heterocyclic compound collections . It is also involved in the Knovenagel olefination between 1,3-indandione and a substituted (1-benzylpiperidin-4-yl)methanal followed by selective double bond reduction .

Pharmacokinetics

The pharmacokinetics of 2-phenyl-1,3-indandione, a derivative of 1,3-Indandione, has been studied in rats. After intravenous and oral administration, it was found that the drug might be best described as a non-linear open two-compartment model with elimination from the peripheral compartment .

Result of Action

The result of the action of 1,3-Indandione involves various molecular and cellular effects. It undergoes self-aldol condensation quite easily, resulting in bindone . Bromination occurs at the 2-position, and one or both carbonyl groups can be reduced to alcohol groups or methylene groups, depending on the method used .

Action Environment

The action of 1,3-Indandione can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the solvent used, as seen in the case of the Knovenagel olefination . Furthermore, the compound’s stability can be influenced by factors such as temperature, as it has a melting point of 129 to 132 °C .

生化学分析

Biochemical Properties

1,3-Indandione, as a β-diketone, plays a key role in various organic transformations . The carbon at the C-2 position is alpha to both carbonyls, and thus can act as a nucleophile . It undergoes self-aldol condensation quite easily . This acid-base behavior explains many properties of the compound .

Cellular Effects

It is known that derivatives of this structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .

Molecular Mechanism

The molecular mechanism of 1,3-Indandione is complex and involves several biochemical reactions. For instance, it undergoes self-aldol condensation quite easily, resulting in bindone . Bromination occurs at the 2-position . One or both carbonyl groups can be reduced to alcohol groups or methylene groups, depending on the method used .

Temporal Effects in Laboratory Settings

It is known that 1,3-Indandione is a popular chemical scaffold, implying its stability and long-term effects on cellular function .

Metabolic Pathways

It is known that 1,3-Indandione, as a β-diketone, plays a key role in various organic transformations .

生物活性

1,3-Indandione, also known as indane-1,3-dione, is a versatile compound with significant biological activities. This article reviews its pharmacological properties, synthesis of derivatives, and various biological evaluations, including antimicrobial, anticancer, and anticoagulant activities.

Chemical Structure and Synthesis

1,3-Indandione features a diketone structure that enables various chemical modifications. The synthesis typically involves the condensation of 1,3-indandione with various aldehydes or ketones to produce derivatives that exhibit enhanced biological activities. For example, novel derivatives have been synthesized using KNOEVENAGEL condensation reactions, yielding compounds with potential antimicrobial and antioxidant properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,3-indandione derivatives. A series of compounds were synthesized and evaluated against several bacterial strains:

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Compound 7 | Moderate against S. aureus and E. coli | Not tested |

| Compound 2 | Not tested | Potent |

| Compound 8 | High NO scavenging activity | Moderate |

The results indicated that certain derivatives possess moderate antibacterial activity while others showed promising antifungal effects .

Anticancer Activity

The cytotoxic effects of 1,3-indandione derivatives have been evaluated against various cancer cell lines. For instance, a study reported the leishmanicidal and cytotoxic activities of 16 different 2-arylidene indan-1,3-diones. The most effective compounds demonstrated IC50 values around 30 µmol/L against leukemia cell lines HL60 and Nalm6. Notably, one derivative exhibited an IC50 of 16.6 µmol/L against Leishmania amazonensis, indicating its potential as an antileishmanial agent .

Anticoagulant Properties

1,3-Indandione is also recognized for its anticoagulant properties. New fluorinated derivatives have been developed as second-generation anticoagulant rodenticides. These compounds were synthesized to enhance efficacy and safety compared to traditional anticoagulants like 4-hydroxycoumarin. The synthesized compounds were evaluated for acute toxicity and anticoagulant activity, demonstrating promising results in laboratory settings .

Structure-Activity Relationship (SAR)

A detailed Structure-Activity Relationship (SAR) analysis has been conducted on various indandione derivatives to understand their biological activities better. Factors influencing their efficacy include:

- Electrophilic nature : The presence of carbonyl groups enhances reactivity.

- Substituent effects : Bulky nonpolar substituents tend to increase biological activity.

- Molecular interactions : Binding affinity to target proteins such as α-synuclein was assessed through saturation binding experiments .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of indandione derivatives which were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds had higher antimicrobial activity than others, suggesting that structural modifications could enhance efficacy.

Case Study 2: Anticancer Activity

In a comprehensive evaluation of cytotoxicity against leukemia cell lines, two specific indan-1,3-dione derivatives were identified as having significant anticancer potential with IC50 values below 30 µmol/L.

特性

IUPAC Name |

indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKAJLSKXBADFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060547 | |

| Record name | 1,3-Indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Indandione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00172 [mmHg] | |

| Record name | 1,3-Indandione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

606-23-5 | |

| Record name | 1,3-Indandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Indandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-INDANDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-INDANDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,3(2H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-INDANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DJN7YG35G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。